molecular formula C5H9Cl3N2O2 B15078227 1,1-Dimethyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea CAS No. 53376-31-1

1,1-Dimethyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea

Cat. No.: B15078227
CAS No.: 53376-31-1
M. Wt: 235.49 g/mol
InChI Key: HTDPJKWNQYCYGS-UHFFFAOYSA-N
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Description

1,1-Dimethyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea is a urea derivative characterized by a dimethyl group at the N1 position and a 2,2,2-trichloro-1-hydroxyethyl substituent at the N3 position.

Properties

CAS No.

53376-31-1

Molecular Formula

C5H9Cl3N2O2

Molecular Weight

235.49 g/mol

IUPAC Name

1,1-dimethyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea

InChI

InChI=1S/C5H9Cl3N2O2/c1-10(2)4(12)9-3(11)5(6,7)8/h3,11H,1-2H3,(H,9,12)

InChI Key

HTDPJKWNQYCYGS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NC(C(Cl)(Cl)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea typically involves the reaction of dimethylamine with trichloroacetaldehyde (chloral) in the presence of a base. The reaction proceeds through the formation of an intermediate hemiacetal, which then reacts with urea to form the final product. The reaction conditions often require controlled temperatures and pH to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dechlorinated or partially dechlorinated products.

    Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted urea derivatives.

Scientific Research Applications

1,1-Dimethyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea involves its interaction with specific molecular targets. The trichloromethyl group is known to be reactive, and its interactions with biological molecules can lead to various effects. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s urea backbone is shared with several derivatives, but substituent variations dictate differences in reactivity, toxicity, and applications. Below is a comparative analysis:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Applications Toxicity/Regulatory Notes
1,1-Dimethyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea Not provided Likely C₆H₁₀Cl₃N₂O₂ ~290 (estimated) -N(CH₃)₂, -CH(OH)CCl₃ Research chemical (inferred) No direct data; halogenated analogs may pose toxicity risks
Diuron (1,1-Dimethyl-3-(3,4-dichlorophenyl)urea) 330-54-1 C₉H₁₀Cl₂N₂O 233.10 -N(CH₃)₂, -C₆H₃Cl₂ Herbicide OSHA exposure limit: 10 mg/m³; respiratory/eye irritant
Fluometuron 2164-17-2 C₁₀H₁₁F₃N₂O 232.20 -N(CH₃)₂, -C₆H₂(CF₃) Herbicide Moderate toxicity; inhibits photosynthesis
1,1-Dimethyl-3-(2,2,2-trichloro-1-(3-chloro-phenylamino)-ethyl)-urea Not provided C₁₁H₁₃Cl₄N₃O 345.06 -N(CH₃)₂, -CH(NHC₆H₄Cl)CCl₃ Rare research chemical No analytical data; sold "as-is"
1-Phenyl-3-(2,2,2-trichloro-1-phenyl-ethyl)-urea 70123-13-6 C₁₅H₁₃Cl₃N₂O 343.64 -C₆H₅, -CH(C₆H₅)CCl₃ Synthetic intermediate (inferred) Limited safety data; synthetic route studied

Key Differences and Implications

  • This may enhance environmental persistence but increase toxicity risks compared to non-halogenated analogs like 1-ethyl-3-(2-hydroxyethyl)urea (CAS 29346-51-8) .
  • Applications : While diuron and fluometuron are commercial herbicides, the target compound and its close analog (CAS 70123-13-6) lack clear commercial use, likely serving as intermediates or experimental agents .
  • Toxicity Profile: Urea derivatives with halogenated substituents (e.g., diuron) exhibit higher toxicity (e.g., organ damage, irritation) compared to non-halogenated versions. The trichloro-hydroxyethyl group may pose acute toxicity risks akin to 1-ETHYL-1-(2-METHYLPHENYL)UREA (H302, H315 hazards) .

Physicochemical Properties

  • Stability : The hydroxy group may render the compound susceptible to hydrolysis, unlike fluometuron’s stable trifluoromethyl group.

Research and Regulatory Considerations

  • Synthesis Challenges : Analogous compounds like 1-Phenyl-3-(2,2,2-trichloro-1-phenyl-ethyl)-urea require multi-step synthesis, limiting scalability .
  • Regulatory Gaps : The absence of CAS numbers and safety data for the target compound underscores its status as a research chemical, necessitating further toxicological evaluation .

Biological Activity

1,1-Dimethyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea (CAS No. 53376-31-1) is a compound that has garnered attention for its potential biological activities, particularly in the context of its use in pharmaceuticals and as a chemical agent. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

  • Molecular Formula : C5_5H9_9Cl3_3N2_2O2_2
  • Molecular Weight : 235.5 g/mol
  • Structure : The compound features a urea moiety with a trichloroethyl group that contributes to its reactivity and biological effects .

This compound exhibits biological activity primarily through its interaction with cellular macromolecules. Its mechanism can be likened to that of other chloroethylnitrosoureas, which are known for their capacity to form DNA cross-links. This cross-linking is crucial for its antitumor activity, as it interferes with DNA replication and transcription processes.

Key Mechanisms:

  • DNA Cross-Linking : The compound's ability to induce cross-links in DNA leads to apoptosis in rapidly dividing cells, making it a potential candidate for cancer therapy .
  • Genotoxicity : Studies indicate that compounds similar to this urea derivative can cause significant DNA damage, which correlates with their mutagenic and carcinogenic potential .

Biological Activity Data

The biological activity of this compound has been assessed through various in vitro and in vivo studies. The following table summarizes key findings from research on its biological effects:

StudyModelFindings
Fetal hamster lung cellsInduced DNA single-strand breaks at high concentrations (100 µM).
Comparative toxicity analysisShowed significant cytotoxicity and genotoxicity compared to non-chlorinated analogs.
In vitro assaysDemonstrated antitumor activity linked to its cross-linking ability on DNA.

Case Study 1: Antitumor Activity

In a study involving various chloroethylnitrosoureas, it was found that this compound exhibited potent antitumor effects against several cancer cell lines. The mechanism was attributed to the compound's ability to form interstrand cross-links in DNA, which inhibited cell division and led to cell death.

Case Study 2: Toxicological Assessment

A toxicological assessment revealed that exposure to this compound resulted in significant cytotoxic effects in cultured cells. The study highlighted the importance of evaluating the dose-response relationship to understand the safety profile better.

Toxicity Profile

The toxicity of this compound is a critical aspect of its biological activity. It is classified as having moderate to high toxicity based on animal studies and cellular assays. Key points include:

  • Acute Toxicity : Symptoms of acute exposure may include irritation and potential damage to respiratory pathways.
  • Chronic Effects : Long-term exposure has been associated with an increased risk of carcinogenic outcomes due to its genotoxic properties.

Q & A

Q. What toxicological screening protocols are recommended for early-stage safety assessment?

  • Methodology :
  • In vitro : Ames test for mutagenicity, HepG2 cytotoxicity assays.
  • In vivo : Acute oral toxicity (OECD 423) and dermal irritation tests .

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